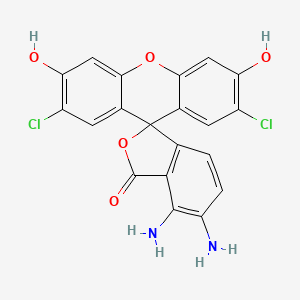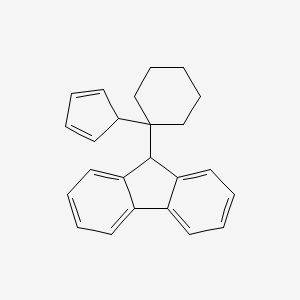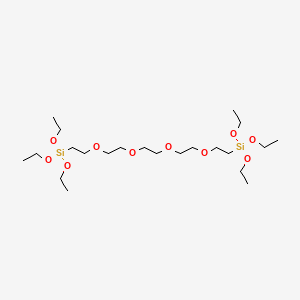
DAF-4 DA; 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DAF-4 DA, also known as 3,4-Diamino-2’,7’-dichlorofluorescein diacetate, is a fluorescent detection compound . It is a non-fluorescent compound that becomes fluorescent upon reaction with nitric oxide (NO). DAF-4 DA is membrane permeant and is deacetylated by intracellular esterases to form DAF-4, which can react with NO to form the fluorescent DAF-4T . This property makes it useful for the fluorimetric detection of nitric oxide and in fluorescence microscopy to measure real-time changes in nitric oxide levels in vivo .
Molecular Structure Analysis
DAF-4 DA has a molecular formula of C24H16Cl2N2O7 and a molecular weight of 515.30 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
DAF-4 DA is non-fluorescent until it reacts with nitric oxide (NO). This reaction is facilitated by intracellular esterases that deacetylate DAF-4 DA to form DAF-4, which can then react with NO to form the fluorescent DAF-4T . This property allows DAF-4 DA to be used as an indicator for nitric oxide .Physical and Chemical Properties Analysis
DAF-4 DA is a light yellow powder . It is soluble in chloroform and DMSO . It is stable for at least 2 years when stored at -20°C . The spectral data for DAF-4 DA is λex 505nm, λem 530nm .Aplicaciones Científicas De Investigación
Wastewater Treatment and Environmental Management
- Dissolved Air Flotation (DAF) in Wastewater Treatment : DAF technology achieves significant reductions in chemical oxygen demand (COD) and nutrients in abattoir wastewater, with COD reductions ranging from 32% to 90%. It is capable of removing large amounts of nutrients and has been proven effective in various stages of wastewater treatment, including pre-treatments and anaerobic systems, which are suitable for high organic compound content wastewater (Mittal, 2006).
Water Purification and Environmental Health
- Applications of DAF in Drinking Water Treatment : DAF is particularly effective for treating water supplies with algae, natural color, or organic matter and surpasses sedimentation in turbidity and particle removal efficiency. It also excels in removing Giardia cysts and Cryptosporidium oocysts, showcasing its importance in drinking water purification and public health (Edzwald, 2010).
Data Envelopment Analysis (DEA) in Energy and Environment
- DEA for Energy and Environmental Efficiency : This study reviews DEA applications in assessing energy and environmental efficiency over four decades, emphasizing DEA's role in balancing economic success and pollution mitigation. DEA serves as a critical methodology for evaluating sustainability and addressing global warming and climate change challenges (Sueyoshi et al., 2017).
Research Efficiency and Methodology
- Research Efficiency Evaluation in Chinese Universities : Utilizing DEA, this study evaluates the research efficiency of 40 key Chinese science and technology universities, providing insights into optimizing resource allocation and enhancing research output quality (Li Shuang-ji, 2014).
Mecanismo De Acción
Target of Action
DAF-4 DA, also known as 4-Amino-5-Methylamino-2’,7’-Difluorofluorescein Diacetate, is primarily used as a fluorescent probe for the detection of nitric oxide (NO) in biological systems . Its primary targets are the nitric oxide molecules present in the cells .
Mode of Action
DAF-4 DA is essentially non-fluorescent until it reacts with nitric oxide (NO) to form a fluorescent benzotriazole . This compound is cell-permeant and passively diffuses across cellular membranes. Once inside cells, it is deacetylated by intracellular esterases to become DAF-FM . The fluorescence quantum yield of DAF-FM increases significantly after reacting with nitric oxide .
Biochemical Pathways
The biochemical pathway involved in the action of DAF-4 DA is the nitric oxide signaling pathway. Nitric oxide is a critical signaling molecule in the body, involved in various physiological and pathological processes. DAF-4 DA, as a fluorescent probe, helps in visualizing and quantifying the presence and concentration of nitric oxide in cells .
Pharmacokinetics
The pharmacokinetic properties of DAF-4 DA are primarily related to its ability to cross cell membranes and its transformation within the cell. It passively diffuses across cellular membranes and is then deacetylated by intracellular esterases to become DAF-FM
Result of Action
The result of DAF-4 DA’s action is the generation of a fluorescent signal that is proportional to the concentration of nitric oxide in the cell. This allows for the quantification and visualization of nitric oxide, aiding in various research and diagnostic applications .
Action Environment
The action of DAF-4 DA can be influenced by various environmental factors. For instance, the pH value can affect the fluorescence of the product formed after DAF-4 DA reacts with nitric oxide . It is also noted that DAF-4 DA is more stable and less likely to quench, making it more suitable for detection . .
Análisis Bioquímico
Biochemical Properties
DAF-4 DA plays a significant role in biochemical reactions, particularly those involving nitric oxide. It interacts with enzymes such as nNOS, eNOS, and iNOS, which predominantly produce nitric oxide . The nature of these interactions involves the reaction of DAF-4 DA with nitric oxide to form a highly fluorescent benzotriazole derivative .
Cellular Effects
DAF-4 DA has profound effects on various types of cells and cellular processes. It influences cell function by reacting with intracellular nitric oxide. Cells with higher levels of intracellular nitric oxide display increased fluorescence, indicating the presence and quantity of nitric oxide . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of DAF-4 DA is quite fascinating. In its unreacted form, DAF-4 DA has minimal fluorescence and freely crosses the cell membrane . Once inside the cell, intracellular esterases cleave off the diacetate groups, trapping the now weakly fluorescent probe within the cell . The freed probe then reacts with nitric oxide to form a benzotriazole derivative, which is highly fluorescent .
Metabolic Pathways
DAF-4 DA is involved in the nitric oxide metabolic pathway. It interacts with enzymes such as nNOS, eNOS, and iNOS
Transport and Distribution
DAF-4 DA is transported and distributed within cells and tissues by freely crossing the cell membrane in its unreacted form . Once inside the cell, it is trapped and reacts with nitric oxide
Propiedades
IUPAC Name |
6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O5/c21-10-3-8-15(5-13(10)25)28-16-6-14(26)11(22)4-9(16)20(8)7-1-2-12(23)18(24)17(7)19(27)29-20/h1-6,25-26H,23-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXNTHPYMAFXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














